1-[4-(2-Bromophenoxy)butyl]piperazine;oxalic acid
Overview
Description
1-[4-(2-Bromophenoxy)butyl]piperazine;oxalic acid is a chemical compound that combines the structural features of piperazine and bromophenoxy groups. This compound is often used in various scientific research applications due to its unique chemical properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[4-(2-Bromophenoxy)butyl]piperazine typically involves the reaction of 2-bromophenol with 1,4-dibromobutane to form 4-(2-bromophenoxy)butane. This intermediate is then reacted with piperazine to yield 1-[4-(2-Bromophenoxy)butyl]piperazine. The final product is often purified using recrystallization techniques.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions: 1-[4-(2-Bromophenoxy)butyl]piperazine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the phenoxy group can be substituted by other nucleophiles.
Oxidation Reactions: The compound can undergo oxidation to form corresponding oxides.
Reduction Reactions: Reduction can lead to the formation of corresponding amines and alcohols.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include sodium hydroxide and potassium carbonate.
Oxidation Reactions: Reagents such as potassium permanganate and hydrogen peroxide are often used.
Reduction Reactions: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Major Products Formed:
Substitution Reactions: Products include various substituted phenoxy derivatives.
Oxidation Reactions: Products include phenoxy oxides and related compounds.
Reduction Reactions: Products include reduced amines and alcohols.
Scientific Research Applications
1-[4-(2-Bromophenoxy)butyl]piperazine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[4-(2-Bromophenoxy)butyl]piperazine involves its interaction with specific molecular targets and pathways. The piperazine ring can interact with various receptors and enzymes, modulating their activity. The bromophenoxy group can enhance the compound’s binding affinity and specificity towards its targets.
Comparison with Similar Compounds
1-[4-(2-Bromo-4-chlorophenoxy)butyl]piperazine oxalate: Shares structural similarities but has different substituents on the phenoxy group.
1-[4-(2-Bromo-4-fluorophenoxy)butyl]piperazine oxalate: Another similar compound with a fluorine substituent.
Uniqueness: 1-[4-(2-Bromophenoxy)butyl]piperazine is unique due to its specific combination of the bromophenoxy and piperazine groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications.
Properties
IUPAC Name |
1-[4-(2-bromophenoxy)butyl]piperazine;oxalic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21BrN2O.C2H2O4/c15-13-5-1-2-6-14(13)18-12-4-3-9-17-10-7-16-8-11-17;3-1(4)2(5)6/h1-2,5-6,16H,3-4,7-12H2;(H,3,4)(H,5,6) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OUWXMNMUVRZTHD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)CCCCOC2=CC=CC=C2Br.C(=O)(C(=O)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23BrN2O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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